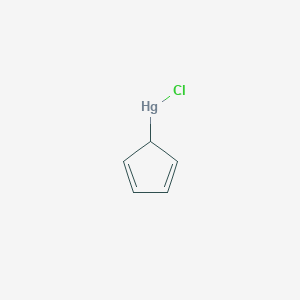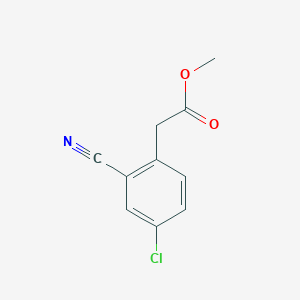![molecular formula C17H23NO3S2 B14761892 L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 1097-36-5](/img/structure/B14761892.png)
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is a compound that combines the amino acid L-Phenylalanine with a dithiolane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of L-Phenylalanine with a dithiolane-containing reagent. One common method is the condensation reaction between L-Phenylalanine and 5-(1,2-dithiolan-3-yl)pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amides or thiol derivatives.
科学研究应用
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antioxidant activity and neuroprotection.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- involves its ability to form disulfide bonds, which can modulate the activity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to changes in their structure and function. This interaction is particularly relevant in the context of redox biology, where the balance between reduced and oxidized thiols plays a critical role in cellular signaling and homeostasis.
相似化合物的比较
Similar Compounds
Lipoic Acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, which also has significant biological activity.
N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent and antioxidant.
Uniqueness
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is unique due to its combination of an amino acid with a dithiolane ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not.
属性
CAS 编号 |
1097-36-5 |
|---|---|
分子式 |
C17H23NO3S2 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3S2/c19-16(9-5-4-8-14-10-11-22-23-14)18-15(17(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
InChI 键 |
VCFCZDWTUDMBJE-LOACHALJSA-N |
手性 SMILES |
C1CSSC1CCCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CSSC1CCCCC(=O)NC(CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


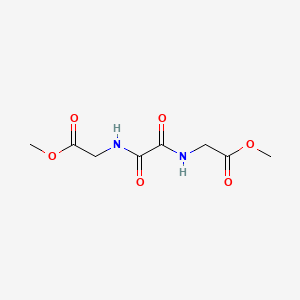
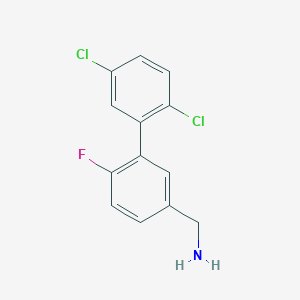
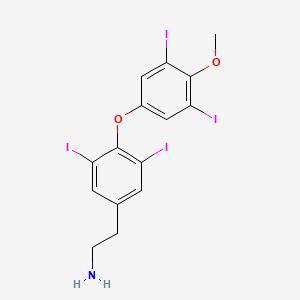
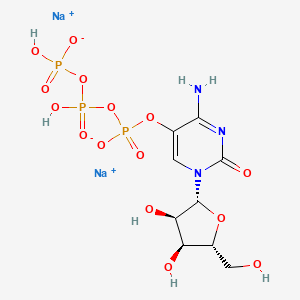

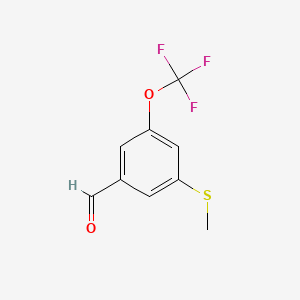
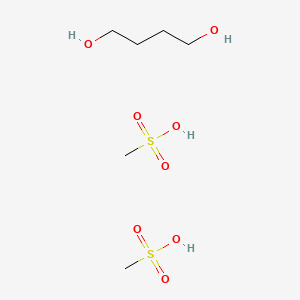
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
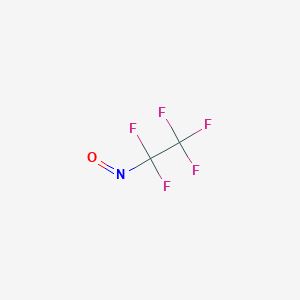
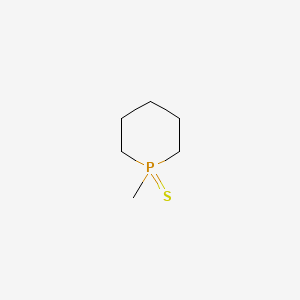
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
